Tetraisopropyl Fluoromethylenediphosphonate
Overview
Description
Tetraisopropyl Fluoromethylenediphosphonate (TFP) is an organophosphonate compound widely used in research laboratories. It is a highly versatile chemical compound with a variety of applications in chemical synthesis, biochemical research, and materials science. TFP is a colorless, odorless, and water-soluble compound that can be used in a variety of chemical reactions. Its unique properties make it an ideal reagent for many lab experiments and applications.
Scientific Research Applications
Michael-Type Addition Reactions : Tetraisopropyl ethenylidenebisphosphonates, which include Tetraisopropyl Fluoromethylenediphosphonate, can undergo Michael-type addition reactions with nitrogen, phosphorus, or sulfur nucleophiles. These reactions yield C-substituted methylene-bisphosphonates, indicating potential applications in organic synthesis and chemical reactions (Hutchinson & Thornton, 1988).
Structural Behavior in Solvents : The tetraisopropyl 2-(alkyl-dihalostannyl)ethane 1,1-diphosphonates, related to this compound, show a temperature and concentration-dependent monomer-dimer equilibrium in nonpolar solvents. This property could be relevant in material science and chemistry (Hartung et al., 1994).
Synthesis of Derivatives : Efficient synthesis methods for this compound and its derivatives have been developed. These methods are important for producing compounds used in various chemical processes (Iorga, Eymery, & Savignac, 1998).
Applications in Bone Tissue Engineering : There is potential for using compounds like this compound in bone tissue engineering, particularly in the controlled delivery of therapeutic drugs, including antibiotics, anti-inflammatory drugs, and bisphosphonates, within three-dimensional scaffolding structures (Mouriño & Boccaccini, 2010).
Inhibition of Cholinesterase Activity : Fluorophosphonates, a class including this compound, inhibit cholinesterase activity. This inhibition is significant in physiological experiments and clinical trials for treating various diseases (Adrian, Feldberg, & Kilby, 1947).
Mechanism of Action
Target of Action
Tetraisopropyl Fluoromethylenediphosphonate is an isopolar analogue of pyrophosphates . It has been proposed as a therapeutic preparation for the treatment of diseases associated with increased desorption of bones .
Mode of Action
The compound interacts with its targets by mimicking the phosphates and carboxylates of biological molecules . This allows it to potentially inhibit metabolic enzymes .
Biochemical Pathways
Given its structural similarity to pyrophosphates, it may interfere with the pathways involving these compounds .
Pharmacokinetics
Its molecular weight of 36231 suggests that it may have reasonable bioavailability.
Result of Action
Its potential to inhibit metabolic enzymes suggests that it could have significant effects on cellular metabolism .
properties
IUPAC Name |
2-[[di(propan-2-yloxy)phosphoryl-fluoromethyl]-propan-2-yloxyphosphoryl]oxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29FO6P2/c1-9(2)17-21(15,18-10(3)4)13(14)22(16,19-11(5)6)20-12(7)8/h9-13H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNLZMODXBPUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(F)P(=O)(OC(C)C)OC(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29FO6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508105 | |
Record name | Tetrapropan-2-yl (fluoromethylene)bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78715-57-8 | |
Record name | Tetrapropan-2-yl (fluoromethylene)bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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